Tuftsinyltuftsin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

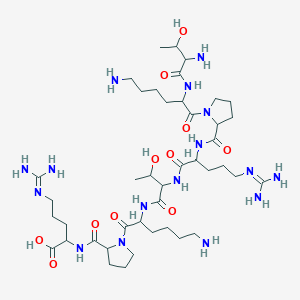

Tuftsinyltuftsin is an octapeptide with the sequence Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg. It is derived from the tetrapeptide tuftsin (Thr-Lys-Pro-Arg), which is known for its immunomodulatory properties. This compound was synthesized to minimize the formation of Lys-Pro-Arg from tuftsin by tissue aminopeptidases . This compound has shown significant potential in prolonging the life of syngeneic mice injected with L1210 leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tuftsinyltuftsin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods

For industrial production, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide. A simple method for purifying tuftsin by HPLC uses 0.75% trifluoroacetic acid in water . This method ensures the high purity of the final product, which is essential for its use in scientific research and medical applications.

Chemical Reactions Analysis

Types of Reactions

Tuftsinyltuftsin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and potentially alter its biological activity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups .

Scientific Research Applications

Tuftsinyltuftsin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Industry: This compound can be used in the development of new immunomodulatory drugs and therapies.

Mechanism of Action

Tuftsinyltuftsin exerts its effects by binding to specific receptors on the surface of immune cells, such as the neuropilin-1 (Nrp1) receptor. This binding modulates various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, cyclic guanosine monophosphate (cGMP) signaling, and calcium (Ca2+) signaling . These pathways play crucial roles in regulating immune cell functions, including phagocytosis and cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Tuftsin (Thr-Lys-Pro-Arg): The parent tetrapeptide known for its immunomodulatory properties.

Thr-Arg-Pro-Lys: A close analog found in the haemagglutinin of influenza virus.

Thr-Arg-Pro-Arg: Another analog found in pancreatic polypeptides.

Uniqueness

Tuftsinyltuftsin is unique due to its octapeptide structure, which provides enhanced stability and prolonged biological activity compared to tuftsin. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula |

C42H78N16O11 |

|---|---|

Molecular Weight |

983.2 g/mol |

IUPAC Name |

2-[[1-[6-amino-2-[[2-[[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51) |

InChI Key |

GCQKMLBIJULQQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)

![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)

![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)

![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)

![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)

![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)